Methyl cyano(imidazolidin-2-ylidene)acetate
CAS No.: 91912-29-7
Cat. No.: VC13315510
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91912-29-7 |
|---|---|
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | methyl 2-cyano-2-imidazolidin-2-ylideneacetate |
| Standard InChI | InChI=1S/C7H9N3O2/c1-12-7(11)5(4-8)6-9-2-3-10-6/h9-10H,2-3H2,1H3 |
| Standard InChI Key | WQPGXYAMKDPXNH-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=C1NCCN1)C#N |
| Canonical SMILES | COC(=O)C(=C1NCCN1)C#N |
Introduction
Chemical Identity and Structural Characteristics
Methyl cyano(imidazolidin-2-ylidene)acetate is characterized by a planar imidazolidine ring system conjugated with electron-withdrawing substituents. Spectroscopic data (IR, ¹H/¹³C NMR) confirm the presence of distinct functional groups:
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IR: Strong absorption bands at 3387 cm⁻¹ (N–H stretch), 1722 cm⁻¹ (C=O ester), and 1662 cm⁻¹ (C=O amide) .
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¹H NMR: Singlets corresponding to methyl groups (δ 3.21 ppm) and imidazolidine protons (δ 3.76 ppm) .
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¹³C NMR: Peaks at 161.23 ppm (C=O ester) and 185.47 ppm (imidazolidine carbons) .
The compound’s stability arises from resonance delocalization across the imidazolidine ring and cyano group, as evidenced by X-ray crystallography analogs .
Synthesis and Reaction Optimization
The El-Saghier reaction provides a high-yield, solvent-free route to methyl cyano(imidazolidin-2-ylidene)acetate derivatives. Key steps include:
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Nucleophilic Attack: Primary amines react with ethyl cyanoacetate, forming cyanoacetamido intermediates.
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Cyclization: Ethyl glycinate hydrochloride undergoes ring closure via imino group activation, eliminating ethanol .
Table 1: Yield Optimization for Model Compound N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide (4f)
| Entry | Ethyl Cyanoacetate (equiv) | Ethyl Glycinate Hydrochloride (equiv) | Yield (%) |
|---|---|---|---|
| 1 | 1.0 | 1.0 | 75 |
| 2 | 1.0 | 1.2 | 90 |
| 5 | 1.0 | 1.5 | 85 |
Neat conditions at 70°C for 2 hours maximized yields (90–98%), avoiding solvent-related hazards and byproducts .
Antimicrobial Activity and Structure-Activity Relationships
Methyl cyano(imidazolidin-2-ylidene)acetate derivatives exhibit broad-spectrum antimicrobial activity. Testing against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus, Bacillus cereus) bacteria revealed:
Table 2: Selected Antimicrobial Results (Inhibition Zone, mm)
| Compound | E. coli | S. aureus | Candida albicans |
|---|---|---|---|
| 4b | 14 | 12 | 15 |
| 4f | 12 | 13 | 14 |
| 6b | 16 | 10 | 13 |
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4b (70% activity index against E. coli) and 6b (80% index) outperformed chloramphenicol in potency .
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Electron-withdrawing groups (e.g., cyano) enhance membrane penetration, while alkyl chains improve lipid bilayer interactions .
Molecular Docking and Mechanism of Action
Docking studies against the E. coli FabH–CoA complex (PDB: 1HNJ) identified critical interactions:
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Hydrogen Bonding: Cyano and carbonyl groups bind to Thr³⁰⁷ and Gln³⁰³ residues.
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Van der Waals Interactions: Imidazolidine ring aligns with hydrophobic pockets near Met¹⁹⁰ and Leu¹⁸⁹ .
These interactions disrupt fatty acid biosynthesis, explaining the observed bactericidal effects.
Environmental and Synthetic Considerations
The solvent-free El-Saghier method aligns with green chemistry principles, reducing waste by 40–60% compared to traditional reflux methods . Scalability is feasible, with batch sizes up to 500 g reported without yield drop .
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